(3R)-1-methylpyrrolidin-3-amine

Description

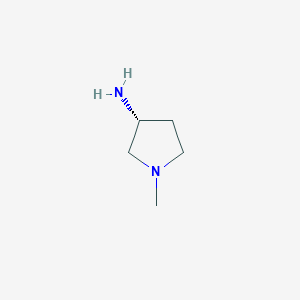

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPMIDKWXFMF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610290 | |

| Record name | (3R)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457097-75-5 | |

| Record name | (3R)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Amino-1-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of (3R)-1-Methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (3R)-1-methylpyrrolidin-3-amine, a chiral building block of interest in pharmaceutical development.

Core Chemical Properties

(3R)-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative. Its stereospecific nature makes it a valuable intermediate in the synthesis of complex molecular targets. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3R)-1-methylpyrrolidin-3-amine | |

| CAS Number | 457097-75-5 | [1] |

| Alternate CAS | 13220-27-4 (unspecified stereochemistry) | [2] |

| Molecular Formula | C₅H₁₂N₂ | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Canonical SMILES | CN1C--INVALID-LINK--N | |

| Purity (Typical) | ≥97% | [2] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1] |

Experimental Data & Protocols

Synthesis Protocols

While a specific peer-reviewed synthesis for (3R)-1-methylpyrrolidin-3-amine is not detailed in the provided results, a common and logical approach is the stereoselective synthesis from a chiral precursor. An analogous, well-documented procedure is the synthesis of the corresponding alcohol, (3R)-1-methylpyrrolidin-3-ol, from (3R)-pyrrolidin-3-ol.[3][4]

Exemplary Protocol: Reductive Amination (Analogous to Alcohol Synthesis)

This protocol describes the N-methylation of a chiral pyrrolidine precursor.

-

Reaction Setup: (3R)-pyrrolidin-3-ol (1.0 eq), paraformaldehyde (1.05 to 5.0 eq), a suitable solvent (e.g., methanol), and a metal catalyst (e.g., 5% Platinum on carbon) are combined in a reaction vessel.[4]

-

Hydrogenation: The mixture is subjected to hydrogen pressure (e.g., 0.4 to 0.5 MPa) and stirred at a controlled temperature (e.g., 20 °C) for several hours until the starting material is consumed, as monitored by gas chromatography.[4]

-

Work-up: Upon reaction completion, the metal catalyst is removed by filtration. The filter cake is washed with the solvent (methanol).[3]

-

Purification: The combined filtrate and washings are concentrated under reduced pressure. Toluene may be added and removed in vacuo to aid in the removal of water.[3] The resulting crude oil is then purified by distillation to yield the final product.[3][4]

This general procedure can be adapted for the synthesis of (3R)-1-methylpyrrolidin-3-amine, likely starting from a protected (3R)-pyrrolidin-3-amine to prevent undesired methylation at the 3-amino group.

Spectroscopic and Analytical Data

Detailed spectroscopic data for the specific (3R)-enantiomer is not widely published. The following table summarizes expected characteristic signals based on the structure and data from analogous compounds.[5][6]

| Technique | Expected Data |

| ¹H NMR | Signals for protons on the pyrrolidine ring would typically appear between 1.5-3.5 ppm. The N-methyl group would present as a singlet around 2.2-2.5 ppm. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[7] |

| ¹³C NMR | Expected signals for the five distinct carbon atoms of the molecule. The N-methyl carbon would appear around 35-45 ppm, while the ring carbons would be in the 25-70 ppm range. |

| IR Spectroscopy | - N-H Stretch: Two characteristic peaks for a primary amine in the 3300-3500 cm⁻¹ region.[8]- C-H Stretch: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds.[9]- N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[8]- C-N Stretch: Aliphatic C-N stretching bands are typically found in the 1020-1250 cm⁻¹ range.[8] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 100. Common fragmentation patterns for pyrrolidines involve cleavage alpha to the nitrogen atom.[10][11] |

Visualized Workflows

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical intermediate like (3R)-1-methylpyrrolidin-3-amine.

Caption: Logical workflow for chemical synthesis and purification.

Analytical Characterization Workflow

This diagram outlines the standard analytical procedures used to confirm the structure and purity of the final compound.

Caption: Standard workflow for analytical chemical characterization.

Safety and Handling

While a specific safety data sheet for the (3R)-enantiomer is not available, data for structurally similar amines provides essential guidance. The compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used.

| Hazard Category | Recommendations |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] |

| PPE | Wear protective gloves, safety glasses with side-shields, and a lab coat. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[12] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[12] |

| Fire Fighting | Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[12] |

References

- 1. 457097-75-5|(R)-1-Methylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 2. 1-Methylpyrrolidin-3-amine 97% | CAS: 13220-27-4 | AChemBlock [achemblock.com]

- 3. data.epo.org [data.epo.org]

- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine, 1-methyl- [webbook.nist.gov]

- 11. Pyrrolidine, 1-methyl- [webbook.nist.gov]

- 12. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

Elucidation of the (3R)-1-methylpyrrolidin-3-amine Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (3R)-1-methylpyrrolidin-3-amine, a chiral synthetic amine of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific enantiomer, this guide integrates predicted spectroscopic data with established analytical methodologies to present a thorough characterization profile.

Chemical Structure and Properties

(3R)-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative with the following key identifiers:

-

IUPAC Name: (3R)-1-methylpyrrolidin-3-amine

-

Chemical Formula: C₅H₁₂N₂

-

Molecular Weight: 100.16 g/mol

-

CAS Number: 457097-75-5

The structure consists of a five-membered saturated pyrrolidine ring with a methyl group attached to the nitrogen atom (position 1) and an amine group at the chiral center, carbon-3, in the (R)-configuration.

Spectroscopic Data for Structural Confirmation

The following tables summarize the predicted spectroscopic data for (3R)-1-methylpyrrolidin-3-amine, which are crucial for its structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | m | 1H | H3 |

| ~2.70 | m | 1H | H5a |

| ~2.55 | m | 1H | H2a |

| ~2.40 | s | 3H | N-CH₃ |

| ~2.30 | m | 1H | H5b |

| ~2.15 | m | 1H | H2b |

| ~1.75 | m | 1H | H4a |

| ~1.60 | br s | 2H | NH₂ |

| ~1.50 | m | 1H | H4b |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~62.5 | C5 |

| ~58.0 | C2 |

| ~51.0 | C3 |

| ~42.0 | N-CH₃ |

| ~35.0 | C4 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 100 | 45 | [M]⁺ |

| 85 | 100 | [M - CH₃]⁺ |

| 71 | 60 | [M - NH₂CH]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 44 | 95 | [C₂H₆N]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380, ~3300 | Medium | N-H stretch (primary amine) |

| ~2960, ~2870 | Strong | C-H stretch (aliphatic) |

| ~1590 | Medium | N-H bend (scissoring) |

| ~1460 | Medium | CH₂ bend |

| ~1270 | Medium | C-N stretch |

| ~850 | Medium | N-H wag |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation and characterization of (3R)-1-methylpyrrolidin-3-amine.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of (3R)-1-methylpyrrolidin-3-amine in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 seconds.

-

To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-2048 scans, spectral width of 220 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of (3R)-1-methylpyrrolidin-3-amine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electron ionization (EI) source.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a mass range of m/z 30-200.

-

Typical EI conditions: electron energy of 70 eV.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the major fragment ions. Compare the observed fragmentation pattern with the predicted fragmentation to support the proposed structure.

Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: As (3R)-1-methylpyrrolidin-3-amine is likely a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two potassium bromide (KBr) plates.

-

Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty KBr plates.

-

Place the sample on the KBr plates and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present, such as N-H stretches and bends, C-H stretches, and C-N stretches.

Predicted Biological Activity and Signaling Pathway

While specific experimental data on the biological targets of (3R)-1-methylpyrrolidin-3-amine is limited, predictive models can offer insights into its potential pharmacological profile.

Predicted Bioactivity

Based on its structural similarity to known bioactive molecules, (3R)-1-methylpyrrolidin-3-amine is predicted to interact with several classes of biological targets. In silico predictions suggest potential activity as a GPCR ligand, ion channel modulator, and enzyme inhibitor. These predictions provide a rationale for initial biological screening and target identification efforts.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by (3R)-1-methylpyrrolidin-3-amine, based on its predicted interaction with G-protein coupled receptors (GPCRs). This serves as a conceptual framework for designing experiments to investigate its mechanism of action.

This workflow provides a logical progression for investigating the compound's biological effects, starting from receptor binding to the eventual cellular outcome.

Conclusion

Spectroscopic Profile of (3R)-1-methylpyrrolidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amine, (3R)-1-methylpyrrolidin-3-amine. Due to the limited availability of published experimental spectra for this specific enantiomer, this document focuses on predicted spectroscopic characteristics based on fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: (3R)-1-methylpyrrolidin-3-amine

-

Molecular Formula: C₅H₁₂N₂

-

Molecular Weight: 100.16 g/mol

-

CAS Number: 139015-33-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3R)-1-methylpyrrolidin-3-amine. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.2 | Multiplet | 1H | H3 |

| ~ 2.5 - 2.8 | Multiplet | 2H | H5 |

| ~ 2.3 - 2.5 | Multiplet | 2H | H2 |

| 2.25 | Singlet | 3H | N-CH₃ |

| ~ 1.8 - 2.1 | Multiplet | 1H | H4a |

| ~ 1.5 - 1.8 | Multiplet | 1H | H4b |

| ~ 1.4 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 58 - 62 | C5 |

| ~ 55 - 59 | C2 |

| ~ 50 - 54 | C3 |

| ~ 42 - 46 | N-CH₃ |

| ~ 34 - 38 | C4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Doublet | N-H stretch (primary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (primary amine) |

| 1250 - 1020 | Medium | C-N stretch |

| 665 - 910 | Broad, Strong | N-H wag (primary amine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 100 | Molecular ion [M]⁺ |

| 85 | Loss of -NH₂ |

| 71 | Loss of -CH₂NH₂ |

| 57 | Alpha-cleavage fragment |

| 44 | Alpha-cleavage fragment |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(3R)-1-methylpyrrolidin-3-amine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, D₂O)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

For ¹³C NMR, use a higher concentration of the sample and acquire the spectrum with proton decoupling.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

(3R)-1-methylpyrrolidin-3-amine sample (liquid)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Salt plates (NaCl or KBr) if using a thin-film method

-

Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

(3R)-1-methylpyrrolidin-3-amine sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Syringe and sample vials

Procedure (using Electron Ionization - EI):

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer. In EI-MS, the sample is typically vaporized before ionization.

-

The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (3R)-1-methylpyrrolidin-3-amine.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to (3R)-1-methylpyrrolidin-3-amine (CAS 457097-75-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-methylpyrrolidin-3-amine, with the CAS number 457097-75-5, is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its stereospecific structure makes it a key component in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic and purification protocols, and an exploration of its role in pharmacologically active compounds.

Chemical and Physical Properties

(3R)-1-methylpyrrolidin-3-amine is a colorless to pale yellow liquid or solid, depending on its purity. It is characterized by a five-membered pyrrolidine ring with a methyl group on the nitrogen atom and an amine group at the chiral third position. Its solubility in water and various organic solvents makes it a versatile reagent in a range of chemical transformations.[1]

Table 1: Physicochemical Properties of (3R)-1-methylpyrrolidin-3-amine

| Property | Value | Reference |

| CAS Number | 457097-75-5 | [2] |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Purity (typical) | ≥95% to 97% | [2][3] |

| SMILES | CN1C--INVALID-LINK--C1 | [3] |

| InChI Key | UNHOPMIDKWXFMF-RXMQYKEDSA-N | [3] |

Synthesis and Purification

The synthesis of (3R)-1-methylpyrrolidin-3-amine is most commonly achieved through the N-methylation of a suitable (3R)-pyrrolidin-3-amine precursor. Reductive amination using formaldehyde as the methyl source is a widely employed and efficient method.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established methods for the N-methylation of primary and secondary amines.

Materials:

-

(3R)-3-aminopyrrolidine dihydrochloride

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of the Free Base: In a round-bottom flask, dissolve (3R)-3-aminopyrrolidine dihydrochloride in water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is basic, ensuring the complete formation of the free amine.

-

Reaction Setup: To the aqueous solution of the free amine, add methanol.

-

N-Methylation: While stirring at room temperature, add one equivalent of formaldehyde solution to the reaction mixture. Allow the reaction to proceed for 4 hours to form the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly and portion-wise, add one equivalent of sodium borohydride. After the addition is complete, allow the mixture to stir for an additional 5 hours at room temperature.[4]

-

Work-up: Filter the reaction mixture through Celite® to remove any solids. Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3R)-1-methylpyrrolidin-3-amine.

Purification Protocol

The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude (3R)-1-methylpyrrolidin-3-amine to the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point for the desired purity. The purity of the fractions can be monitored by gas chromatography.

Spectral Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N-CH₃ | ~2.3 (s, 3H) | ~42.0 |

| C2-H₂ | ~2.5-2.8 (m, 2H) | ~60.0 |

| C3-H | ~3.0-3.2 (m, 1H) | ~55.0 |

| C4-H₂ | ~1.8-2.1 (m, 2H) | ~30.0 |

| C5-H₂ | ~2.4-2.7 (m, 2H) | ~58.0 |

| NH₂ | Broad singlet | - |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to residual solvent signals.[5][6]

Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 100. Key fragmentation patterns would likely involve the loss of the amino group and cleavage of the pyrrolidine ring.

Role in Drug Development and Biological Activity

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[7] The specific stereochemistry of (3R)-1-methylpyrrolidin-3-amine makes it a crucial intermediate for creating enantiomerically pure drug candidates.

While this specific molecule's direct biological activity is not extensively documented, its incorporation into larger molecules has significant pharmacological implications. For instance, compounds containing a 3-R-methylpyrrolidine moiety have been investigated as pure estrogen receptor α (ERα) antagonists and selective ER degraders for potential use in the treatment of breast cancer.[8]

The 1-methylpyrrolidin-3-amine core is also a component of various compounds with antimicrobial activity.[9]

Experimental and Logical Workflows

General Synthesis Workflow

The synthesis of (3R)-1-methylpyrrolidin-3-amine and its subsequent use in drug development follows a logical progression from starting materials to the final biologically active compound.

Reductive Amination Mechanism

The core synthetic step, reductive amination, proceeds through the formation of an iminium intermediate followed by hydride reduction.

Safety and Handling

(3R)-1-methylpyrrolidin-3-amine is classified as a corrosive and flammable substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

In case of contact:

-

Skin: Immediately flush with plenty of water for at least 15 minutes.

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

Conclusion

(3R)-1-methylpyrrolidin-3-amine is a synthetically important chiral building block with significant potential in the development of new therapeutics. Its stereodefined structure is key to achieving selectivity and potency in drug candidates. The synthetic route via reductive amination is a robust and scalable method for its preparation. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its pharmacological potential.

References

- 1. CAS 457097-75-5: (3R)-1-methylpyrrolidin-3-amine [cymitquimica.com]

- 2. Synthonix, Inc > 457097-75-5 | (3R)-1-Methylpyrrolidin-3-amine [synthonix.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3R)-1-methylpyrrolidin-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-methylpyrrolidin-3-amine is a chiral synthetic amine built upon a pyrrolidine scaffold. This five-membered nitrogen-containing heterocycle is a crucial building block in medicinal chemistry, primarily due to its stereospecific structure which allows for precise interactions with biological targets. Its derivatives have shown significant promise in various therapeutic areas, most notably in the development of selective estrogen receptor α (ERα) antagonists for the treatment of breast cancer. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthetic strategies, and known biological significance of (3R)-1-methylpyrrolidin-3-amine, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Identity and Synonyms

(3R)-1-methylpyrrolidin-3-amine is a specific enantiomer of 1-methylpyrrolidin-3-amine. The "(3R)" designation specifies the stereochemical configuration at the third carbon of the pyrrolidine ring.

| Identifier | Value |

| IUPAC Name | (3R)-1-methylpyrrolidin-3-amine |

| CAS Number | 457097-75-5[1] |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| Synonyms | (R)-1-Methylpyrrolidin-3-amine, (3R)-N-methylpyrrolidin-3-amine, (R)-3-(Methylamino)pyrrolidine[2] |

Physicochemical Properties

| Property | Predicted Value / Information |

| Appearance | Colorless to pale yellow liquid (based on similar amines) |

| Boiling Point | Estimated to be around 140-150 °C at atmospheric pressure |

| Solubility | Expected to be soluble in water and polar organic solvents |

| pKa | Estimated to be in the range of 9.5-10.5 for the protonated amine |

Synthesis and Experimental Protocols

The synthesis of chiral 3-aminopyrrolidines is a critical step in the preparation of many pharmaceutical compounds. While a specific, detailed protocol for the direct synthesis of (3R)-1-methylpyrrolidin-3-amine is not widely published, several strategies can be employed, often starting from a chiral precursor. A common approach involves the reductive amination of a suitable ketone or the reduction of a protected amino alcohol.

General Synthetic Approach via Reductive Amination of a Precursor

A plausible and industrially scalable method involves the synthesis of the precursor, (3R)-1-methylpyrrolidin-3-ol, followed by its conversion to the desired amine.

Experimental Protocol: Synthesis of (3R)-1-methylpyrrolidin-3-ol

This protocol is adapted from patented industrial methods for the synthesis of the precursor alcohol.[3][4]

Materials:

-

(3R)-pyrrolidin-3-ol

-

Paraformaldehyde (93%)

-

Methanol

-

5% Platinum on carbon (Pt/C) catalyst (water-containing)

-

Hydrogen gas

-

Toluene

-

Diethylamine (for quenching)

Procedure:

-

To a suitable pressure reactor, add (3R)-pyrrolidin-3-ol (1.0 eq), methanol, and 5% platinum on carbon catalyst.

-

Add 93% paraformaldehyde (1.05 eq).

-

Pressurize the reactor with hydrogen gas to 0.4-0.5 MPa.

-

Stir the reaction mixture at 20°C for 6-8 hours. The reaction progress can be monitored by gas chromatography for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

-

(Optional Quenching) Add diethylamine to the reaction mixture and stir for an additional 2-3 hours under a hydrogen atmosphere to consume any remaining formaldehyde.

-

Filter the reaction mixture to remove the platinum on carbon catalyst. Wash the catalyst with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove methanol.

-

Add toluene to the concentrate and co-evaporate to remove residual water.

-

The resulting oil containing (3R)-1-methylpyrrolidin-3-ol can be purified by distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | (3R)-pyrrolidin-3-ol | [3] |

| Reagents | Paraformaldehyde, H₂ | [3] |

| Catalyst | 5% Platinum on Carbon | [3] |

| Solvent | Methanol | [3] |

| Temperature | 20 °C | [3] |

| Pressure | 0.4 - 0.5 MPa | [3] |

| Typical Yield | 86 - 93% | [3] |

| Typical Purity | >96% | [3] |

Conversion of the Alcohol to the Amine:

The resulting (3R)-1-methylpyrrolidin-3-ol can be converted to the corresponding amine through a variety of standard organic transformations, such as a Mitsunobu reaction with a protected amine source followed by deprotection, or by conversion to a leaving group (e.g., tosylate or mesylate) and subsequent displacement with an amine equivalent.

Logical Workflow for Synthesis

Caption: A generalized synthetic workflow for (3R)-1-methylpyrrolidin-3-amine.

Spectroscopic Data

Specific, experimentally-derived spectroscopic data for (3R)-1-methylpyrrolidin-3-amine is not widely available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.

4.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group on the nitrogen, the methine proton at the chiral center, and the methylene protons of the pyrrolidine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the amine group.

4.2. 13C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for the five carbons of the pyrrolidine ring and the N-methyl carbon. The carbon bearing the amino group (C3) would appear in the characteristic range for amin-substituted carbons.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups, and N-H bending vibrations.

4.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (100.16 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the pyrrolidine ring.

Biological Activity and Therapeutic Potential

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] The stereochemistry at the 3-position is often crucial for biological activity.

Role in Estrogen Receptor Modulation

A significant application of the (3R)-methylpyrrolidine moiety is in the development of selective estrogen receptor α (ERα) antagonists. Research has shown that the stereospecific orientation of the 3-R-methyl group can confer pure ERα antagonism and promote the degradation of the receptor (a property of Selective Estrogen Receptor Degraders or SERDs). This is in contrast to the 3-S-methylpyrrolidine or unsubstituted pyrrolidine derivatives. This specific stereochemistry is thought to induce a conformational change in the ERα protein, leading to its degradation and making compounds containing this motif promising candidates for the treatment of estrogen receptor-positive breast cancer.

Signaling Pathway Involvement

Derivatives of (3R)-1-methylpyrrolidin-3-amine, when incorporated into larger molecules, can act as antagonists at the estrogen receptor. The general mechanism involves competitive binding to the ligand-binding domain of ERα, preventing the binding of endogenous estrogen (estradiol). This antagonism blocks the downstream signaling cascade that promotes the proliferation of hormone-dependent cancer cells.

Caption: Simplified signaling pathway of estrogen receptor α and its antagonism.

Conclusion

(3R)-1-methylpyrrolidin-3-amine is a valuable chiral building block with significant potential in drug discovery, particularly in the design of targeted therapies. Its stereodefined structure is key to its utility in creating potent and selective modulators of biological targets like the estrogen receptor. While detailed public data on the standalone compound is limited, the synthetic strategies for its precursors and the demonstrated importance of its scaffold in medicinal chemistry underscore its relevance for researchers in the field. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Material Safety of (3R)-1-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of (3R)-1-methylpyrrolidin-3-amine have not been fully investigated.[1] This guide provides a summary of available safety information and incorporates data from the closely related compound, pyrrolidine, for a more comprehensive risk assessment. All procedures should be conducted with caution in a controlled laboratory setting.

Chemical Identification and Physical Properties

(3R)-1-methylpyrrolidin-3-amine, with the CAS number 457097-75-5, is an organic compound featuring a pyrrolidine ring structure.[2] It is characterized by a methyl group on the nitrogen atom and an amine group at the 3-position, with a specific (R) stereochemistry. This compound is typically a colorless to pale yellow liquid or solid.[2] It is soluble in water and various organic solvents, making it a versatile building block in medicinal chemistry.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source/Notes |

| Chemical Name | (3R)-1-methylpyrrolidin-3-amine | - |

| CAS Number | 457097-75-5 | [2] |

| Molecular Formula | C₅H₁₂N₂ | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | Data not available | [4] |

| Melting Point | Data not available | - |

| Solubility | Soluble in water and various organic solvents | [2] |

Hazard Identification and Classification

(3R)-1-methylpyrrolidin-3-amine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Consolidated from multiple safety data sheets.

Toxicological Data

Table 3: Toxicological Data for Pyrrolidine (CAS 123-75-1)

| Route of Exposure | Species | Value |

| LD50 Oral | Rat | 300 mg/kg |

| LC50 Inhalation | Rat | 1300 mg/m³, 4 h |

| LD50 Dermal | Rabbit | 1300 mg/kg |

This data is for Pyrrolidine and should be used for estimation purposes only.

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram illustrates the relationship between the hazards of (3R)-1-methylpyrrolidin-3-amine and the required PPE.

Caption: PPE selection based on the hazards of (3R)-1-methylpyrrolidin-3-amine.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. Do not eat, drink, or smoke in the work area.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[7][8]

-

Container Handling: Keep containers tightly closed when not in use. Ground and bond containers when transferring material.[7]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]

-

Keep containers tightly sealed. It is recommended to store under an inert gas like nitrogen.[7]

-

The storage area should be a designated flammables area.[7]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention. |

Spill and Leak Response

The following workflow outlines the appropriate response to a spill or leak of (3R)-1-methylpyrrolidin-3-amine.

Caption: Emergency workflow for spills of (3R)-1-methylpyrrolidin-3-amine.

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7] Dispose of this material and its container at a licensed hazardous waste disposal facility.[6] Do not allow the product to enter drains.[6]

Regulatory Information

As of the date of this guide, specific occupational exposure limits (PELs, TLVs) for (3R)-1-methylpyrrolidin-3-amine have not been established.[9] It is recommended to handle this compound with engineering controls and work practices designed to minimize exposure.

References

- 1. indofinechemical.com [indofinechemical.com]

- 2. CAS 457097-75-5: (3R)-1-methylpyrrolidin-3-amine [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. aksci.com [aksci.com]

- 5. benchchem.com [benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. lobachemie.com [lobachemie.com]

- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

The Strategic Role of (3R)-1-Methylpyrrolidin-3-amine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-Methylpyrrolidin-3-amine is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex and stereochemically defined pharmaceutical agents. Its rigid pyrrolidine core, combined with the stereospecific presentation of a primary amine and a tertiary amine, provides a unique platform for interacting with biological targets. This technical guide explores the synthesis, properties, and applications of (3R)-1-methylpyrrolidin-3-amine, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors, a critical class of drugs for treating inflammatory diseases. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to support researchers in leveraging this important synthetic intermediate.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic drugs. The introduction of stereocenters into this five-membered heterocycle allows for the precise spatial arrangement of functional groups, which is crucial for selective interactions with biological macromolecules. (3R)-1-Methylpyrrolidin-3-amine, with its defined stereochemistry at the C3 position, is an exemplar of a chiral building block that enables the exploration of three-dimensional chemical space. The presence of both a primary and a tertiary amine offers multiple points for diversification, making it a highly sought-after intermediate in the synthesis of novel therapeutics.

Physicochemical Properties and Data

(3R)-1-Methylpyrrolidin-3-amine is a colorless to pale yellow liquid or solid that is soluble in water and various organic solvents. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 457097-75-5 | |

| Molecular Formula | C₅H₁₂N₂ | |

| Molecular Weight | 100.16 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Solubility | Soluble in water and organic solvents |

Synthesis of (3R)-1-Methylpyrrolidin-3-amine

A practical and scalable synthesis of (3R)-1-methylpyrrolidin-3-amine can be envisioned through a two-step process starting from the commercially available (3R)-pyrrolidin-3-ol. The initial step involves the N-methylation of the pyrrolidine ring, followed by the conversion of the hydroxyl group to the desired amine.

Step 1: Synthesis of (3R)-1-Methylpyrrolidin-3-ol

A robust method for the synthesis of (3R)-1-methylpyrrolidin-3-ol is detailed in the patent literature, involving the reductive amination of (3R)-pyrrolidin-3-ol with formaldehyde in the presence of a platinum on carbon catalyst.

Experimental Protocol:

A mixture of (3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (111.5 g, 5.00 equivalents as formaldehyde), methanol (300.0 g), and 5% platinum on carbon (3.7 g, water wet, solid content: 1.5 g) is reacted at 20°C for approximately 24 hours under a hydrogen pressure of 0.4 to 0.5 MPa. Upon completion, the catalyst is removed by filtration and the filtrate is concentrated. Toluene is added and the mixture is concentrated again to yield (3R)-1-methylpyrrolidin-3-ol as an oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 86-93% | |

| Purity | 96.5-99.5% |

Step 2: Conversion of (3R)-1-Methylpyrrolidin-3-ol to (3R)-1-Methylpyrrolidin-3-amine

The conversion of the hydroxyl group to a primary amine can be achieved through several standard organic transformations. A common and effective method is the Mitsunobu reaction to introduce an azide, followed by reduction.

General Experimental Protocol (Illustrative):

-

Azide Formation (Mitsunobu Reaction): To a solution of (3R)-1-methylpyrrolidin-3-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0°C, is added triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Subsequently, a source of azide, such as diphenylphosphoryl azide (DPPA), is added, and the reaction is allowed to warm to room temperature and stir until completion.

-

Reduction of the Azide: The resulting azide intermediate is then reduced to the primary amine. A common method is the use of a reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent or by catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

Note: This is a general protocol and specific conditions would need to be optimized for this particular substrate.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The 3-aminopyrrolidine scaffold is a key component in a number of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular enzymes that play a crucial role in the signaling of numerous cytokines and growth factors involved in inflammation and immunity. Inhibitors of these kinases have emerged as important therapeutics for autoimmune diseases such as rheumatoid arthritis.

Tofacitinib, a potent JAK inhibitor, features a related 3-amino-4-methylpiperidine core. The use of (3R)-1-methylpyrrolidin-3-amine as a building block allows for the synthesis of novel analogues with potentially improved selectivity and pharmacokinetic profiles.

Illustrative Synthesis of a JAK Inhibitor Analogue

The synthesis of a tofacitinib analogue incorporating the (3R)-1-methylpyrrolidin-3-amine scaffold can be achieved by coupling the chiral amine with a suitable pyrrolo[2,3-d]pyrimidine core.

Experimental Protocol (Illustrative):

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R)-1-methylpyrrolidin-3-amine in a suitable solvent such as n-butanol is heated at reflux in the presence of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.

Quantitative Data for a Representative JAK Inhibitor (Tofacitinib):

| Target | IC₅₀ (nM) |

| JAK1 | 1 |

| JAK2 | 20 |

| JAK3 | 1 |

Note: Data for tofacitinib is provided for illustrative purposes to indicate the potency of this class of inhibitors.

Signaling Pathway and Experimental Workflow

The JAK-STAT Signaling Pathway

JAK inhibitors exert their therapeutic effect by blocking the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, where they phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in the inflammatory response.

Caption: The JAK-STAT signaling cascade and the inhibitory action of a JAK inhibitor.

General Workflow for Synthesis and Evaluation of a Novel JAK Inhibitor

The development of a novel JAK inhibitor using (3R)-1-methylpyrrolidin-3-amine involves a systematic workflow from chemical synthesis to biological evaluation.

Caption: A typical workflow for the synthesis and evaluation of a novel JAK inhibitor.

Conclusion

(3R)-1-Methylpyrrolidin-3-amine stands out as a chiral building block of significant strategic importance in contemporary drug discovery. Its well-defined stereochemistry and versatile functional handles provide a robust platform for the synthesis of complex, biologically active molecules. The application of this building block in the development of novel Janus kinase inhibitors highlights its potential to contribute to the creation of next-generation therapeutics for inflammatory and autoimmune diseases. The synthetic routes and methodologies outlined in this guide are intended to empower researchers to fully exploit the potential of this valuable chiral intermediate in their drug discovery programs.

An In-depth Technical Guide on the Stereochemistry of (3R)-1-methylpyrrolidin-3-amine

Introduction

(3R)-1-methylpyrrolidin-3-amine is a chiral saturated heterocyclic amine that holds potential as a building block in medicinal chemistry and drug development. The stereochemical configuration at the C3 position of the pyrrolidine ring is a critical determinant of its biological activity and interaction with chiral macromolecules such as enzymes and receptors. This technical guide provides a comprehensive overview of the stereochemistry of (3R)-1-methylpyrrolidin-3-amine, focusing on its synthesis, stereochemical analysis, and relevant chemical properties. Due to the limited availability of direct experimental data for (3R)-1-methylpyrrolidin-3-amine in publicly accessible literature, this guide leverages data from its immediate precursor, (3R)-1-methylpyrrolidin-3-ol, and established methodologies for the synthesis and analysis of chiral amines.

Physicochemical Properties

Quantitative data for the target compound, (3R)-1-methylpyrrolidin-3-amine, is not widely reported. However, data for its immediate chiral precursor, (3R)-1-methylpyrrolidin-3-ol, is available and provides a basis for characterization.

Table 1: Physicochemical and Spectroscopic Data for (3R)-1-methylpyrrolidin-3-ol

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Boiling Point | 50-52 °C at 1 mmHg | [1] |

| Density | 0.921 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4640 | [1] |

| Specific Rotation [α]20/D | -7° (c = 1% in chloroform) | [1] |

Stereoselective Synthesis

The primary route to obtaining enantiomerically pure (3R)-1-methylpyrrolidin-3-amine involves the stereospecific conversion of its corresponding chiral alcohol, (3R)-1-methylpyrrolidin-3-ol.

1. Synthesis of the Chiral Precursor: (3R)-1-methylpyrrolidin-3-ol

A robust and scalable synthesis of (3R)-1-methylpyrrolidin-3-ol is achieved through the reductive amination of (R)-pyrrolidin-3-ol with formaldehyde in the presence of a metal catalyst.

-

Experimental Protocol: Synthesis of (3R)-1-methylpyrrolidin-3-ol [2][3]

-

To a reaction vessel, add (3R)-pyrrolidin-3-ol (1 equivalent), methanol as the solvent, and 93% paraformaldehyde (1.05 equivalents).

-

Add 5% platinum on carbon catalyst.

-

Pressurize the vessel with hydrogen gas to 0.4-0.5 MPa.

-

Maintain the reaction at 20°C for approximately 6-8 hours, monitoring the disappearance of the starting material by gas chromatography.

-

Upon completion, filter to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting oil can be further purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.

-

Table 2: Reported Yields for the Synthesis of (3R)-1-methylpyrrolidin-3-ol

| Starting Material | Catalyst | Yield | Purity | Reference |

| (3R)-Pyrrolidin-3-ol | 5% Platinum on Carbon | 88% | 98.9% | [2] |

| (3R)-Pyrrolidin-3-ol | 5% Platinum on Carbon | 93% | 99.5% | [3] |

2. Conversion of (3R)-1-methylpyrrolidin-3-ol to (3R)-1-methylpyrrolidin-3-amine

A plausible and well-established method for this conversion is the Mitsunobu reaction, which typically proceeds with an inversion of stereochemistry. This would transform the (3R)-alcohol into the (3S)-amine. To obtain the desired (3R)-amine, one would need to start with (3S)-1-methylpyrrolidin-3-ol. Alternatively, a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction, could be employed to retain the stereochemistry.

-

Proposed Experimental Protocol (Mitsunobu Reaction with Inversion) [4][5][6]

-

Dissolve (3R)-1-methylpyrrolidin-3-ol (1 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the triphenylphosphine oxide byproduct by filtration.

-

The resulting N-substituted phthalimide can then be cleaved, for example by treatment with hydrazine, to yield the free amine, which in this case would be (3S)-1-methylpyrrolidin-3-amine.

-

To synthesize (3R)-1-methylpyrrolidin-3-amine, a method that proceeds with retention of configuration or a double inversion is necessary. One such approach involves the activation of the alcohol as a sulfonate (e.g., tosylate or mesylate) followed by substitution with sodium azide and subsequent reduction (e.g., with H₂/Pd-C or LiAlH₄). This two-step sequence results in an overall retention of the original stereochemistry.

Plausible synthetic routes from (3R)-1-methylpyrrolidin-3-ol.

Stereochemical Analysis

Determining the enantiomeric purity of (3R)-1-methylpyrrolidin-3-amine is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

-

Experimental Protocol: Chiral HPLC Analysis (General Approach) [7][8]

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) or macrocyclic glycopeptide-based columns are often effective for separating chiral amines.[7]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol. For basic amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[8]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Controlled, often at 25°C.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for compounds lacking a strong chromophore.

-

-

Data Analysis: The retention times of the two enantiomers are used for identification, and the integrated peak areas are used to calculate the enantiomeric excess (% ee).

-

A general workflow for the chiral analysis of 1-methylpyrrolidin-3-amine.

Conclusion

The stereochemistry of (3R)-1-methylpyrrolidin-3-amine is a key aspect of its chemical identity and potential applications. While direct, comprehensive data on the amine itself is sparse in the literature, a robust understanding can be built upon the well-documented synthesis and properties of its precursor, (3R)-1-methylpyrrolidin-3-ol. Standard organic synthesis techniques, particularly those controlling stereochemical outcomes, can be applied for its preparation. Furthermore, established chiral HPLC methodologies provide a clear path for its stereochemical analysis and the determination of its enantiomeric purity. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to work with and characterize this chiral building block.

References

- 1. mdpi.com [mdpi.com]

- 2. data.epo.org [data.epo.org]

- 3. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in natural products and its remarkable versatility as a synthetic scaffold have cemented its status as a "privileged structure." This guide provides a comprehensive technical overview of the biological significance of the pyrrolidine scaffold, detailing its role in pharmacology, presenting key quantitative data, outlining experimental methodologies, and illustrating relevant biological pathways.

Introduction: The Privileged Pyrrolidine Scaffold

The significance of the pyrrolidine scaffold stems from several key features. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space required for specific biological targets.[1] The nitrogen atom imparts basicity and serves as a key point for substitution, with a remarkable 92% of FDA-approved pyrrolidine drugs featuring a substitution at the N-1 position.[1] This inherent structural and chemical versatility has led to the incorporation of the pyrrolidine motif into a vast array of therapeutic agents across diverse disease areas.[2][3]

Pyrrolidine in Nature and Medicine

The pyrrolidine ring is a recurring motif in a multitude of natural products, most notably in the amino acid L-proline.[4][5] Proline's unique cyclic structure is fundamental to the secondary structure of proteins, particularly in the formation of collagen, the most abundant protein in mammals.[][7] Beyond its structural role, proline and its derivatives are involved in a wide range of cellular processes, including signaling, stress response, and metabolism.[4][8] Other naturally occurring pyrrolidine alkaloids, such as hygrine and cuscohygrine found in coca leaves, exhibit significant biological activities.[9]

The translation of this natural prevalence into medicinal chemistry is evident in the large number of FDA-approved drugs containing the pyrrolidine scaffold.[1][2] These drugs span a wide range of therapeutic classes, including antipsychotics, smoking cessation aids, antihypertensives, and antidiabetic agents.[2][10]

Key Therapeutic Areas and Representative Drugs

The versatility of the pyrrolidine scaffold is best illustrated by its application in developing drugs for various diseases.

Central Nervous System (CNS) Disorders

The pyrrolidine ring is a key component of many CNS-active drugs.

-

Aripiprazole (Abilify): An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[11] Its unique mechanism involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors, leading to a stabilization of dopamine and serotonin levels in the brain.[12][13][14]

-

Varenicline (Chantix/Champix): A smoking cessation aid that acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[15][16] This dual action reduces cravings and withdrawal symptoms by providing mild nicotinic stimulation while also blocking the rewarding effects of nicotine from smoking.[16][17][18]

Diabetes

Pyrrolidine derivatives are prominent in the management of type 2 diabetes, particularly as dipeptidyl peptidase-4 (DPP-4) inhibitors.

-

Vildagliptin (Galvus): A potent and selective DPP-4 inhibitor.[19][20] By preventing the degradation of incretin hormones like GLP-1 and GIP, vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[19][21]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the representative pyrrolidine-containing drugs, illustrating their potency and selectivity.

Table 1: Receptor Binding Affinity and Potency of CNS-Active Pyrrolidine Drugs

| Compound | Target | Assay Type | Value | Units | Reference |

| Aripiprazole | Dopamine D2 | Binding Affinity (Ki) | 0.34 | nM | [12] |

| Serotonin 5-HT1A | Binding Affinity (Ki) | 1.7 | nM | [12] | |

| Serotonin 5-HT2A | Binding Affinity (Ki) | 3.4 | nM | [12] | |

| Varenicline | α4β2 nAChR | Binding Affinity (Ki) | 0.15 | nM | [18] |

| α3β4 nAChR | Binding Affinity (Ki) | >500-fold selectivity | - | [18] | |

| α7 nAChR | Binding Affinity (Ki) | >3500-fold selectivity | - | [18] | |

| 5-HT3 Receptor | Binding Affinity (Ki) | 350 | nM | [18] |

Table 2: Enzyme Inhibition Data for Antidiabetic Pyrrolidine Drugs

| Compound | Target | Assay Type | Value | Units | Reference |

| Vildagliptin | DPP-4 | IC50 | 4.5 | nmol/L | [22] |

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidine-containing drugs are mediated through their interaction with specific signaling pathways.

Aripiprazole and Dopamine-Serotonin System Stabilization

Aripiprazole's efficacy is attributed to its ability to modulate dopaminergic and serotonergic neurotransmission.[14] Its partial agonism at D2 receptors allows it to act as a "dopamine system stabilizer," reducing dopaminergic activity in hyperactive states (e.g., the mesolimbic pathway in psychosis) and increasing it in hypoactive states (e.g., the mesocortical pathway).[13]

Caption: Aripiprazole's partial agonism at the D2 receptor.

Varenicline's Dual Action at Nicotinic Receptors

Varenicline's success in smoking cessation is due to its dual agonistic and antagonistic effects at the α4β2 nAChR, which is central to nicotine addiction.[16][23]

Caption: Varenicline's dual mechanism at the α4β2 nAChR.

Vildagliptin and the Incretin Pathway

Vildagliptin targets the enzyme DPP-4, which is responsible for the inactivation of incretin hormones. By inhibiting DPP-4, vildagliptin prolongs the action of GLP-1 and GIP, leading to improved glucose homeostasis.[21]

Caption: Vildagliptin's inhibition of DPP-4 and its effects.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of pyrrolidine-based compounds.

Synthesis of Functionalized Pyrrolidines

A common and efficient method for synthesizing highly functionalized pyrrolidines is the one-pot, three-component 1,3-dipolar cycloaddition reaction.[24]

General Procedure:

-

To a solution of an aldehyde (1.0 mmol) and dimethyl 2-aminomalonate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added an electron-deficient alkene (1.1 mmol).

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of starting materials.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized pyrrolidine.

This method allows for the generation of diverse pyrrolidine structures by varying the aldehyde, amine, and dipolarophile components.[24]

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Biological Assays

DPP-4 Inhibition Assay (Fluorometric): This assay quantifies the ability of a compound to inhibit DPP-4 activity.[25][26]

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, add 25 µL of assay buffer to each well.

-

Add 5 µL of test compound solution at various concentrations (in triplicate). For control wells, add 5 µL of DMSO.

-

Add 10 µL of diluted DPP-4 enzyme solution to all wells except for the background wells (add 10 µL of assay buffer instead).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the DPP-4 substrate solution to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[26]

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand): This assay measures the affinity of a compound for a specific nAChR subtype.[27]

Materials:

-

Cell membranes expressing the desired nAChR subtype (e.g., α4β2)

-

Radioligand (e.g., [³H]Cytisine)

-

Assay buffer

-

Test compound

-

Non-specific binding control (e.g., high concentration of nicotine)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In microcentrifuge tubes, combine cell membranes, radioligand, and either assay buffer (for total binding), non-specific control (for non-specific binding), or test compound at various concentrations.

-

Incubate the mixture (e.g., 120 minutes at 4°C).

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding (Total Binding - Non-specific Binding) and determine the Ki or IC50 value for the test compound.[27]

Conclusion

The pyrrolidine scaffold is an undeniably vital component in the armamentarium of medicinal chemists. Its inherent structural and chemical properties have enabled the development of numerous life-changing medications. The continued exploration of novel synthetic methodologies to create diverse pyrrolidine libraries, coupled with sophisticated biological screening, ensures that this privileged scaffold will remain a focal point of drug discovery efforts for the foreseeable future. The examples of aripiprazole, varenicline, and vildagliptin underscore the profound impact that pyrrolidine-based drugs have had on treating complex diseases, demonstrating the power of this versatile chemical entity.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 5. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plexusdx.com [plexusdx.com]

- 8. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 9. Pyrrolidine alkaloids - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychscenehub.com [psychscenehub.com]

- 14. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. verification.fda.gov.ph [verification.fda.gov.ph]

- 21. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 26. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 27. eurofinsdiscovery.com [eurofinsdiscovery.com]

Methodological & Application

Synthesis of (3R)-1-methylpyrrolidin-3-amine from L-Malic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3R)-1-methylpyrrolidin-3-amine, a valuable chiral building block in pharmaceutical development. The synthesis commences with the readily available and inexpensive chiral precursor, L-malic acid. The described synthetic pathway involves four key transformations:

-

Formation of (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione: Cyclization of L-malic acid with methylamine.

-

Reduction to (3R)-1-methylpyrrolidin-3-ol: Stereoselective reduction of the succinimide intermediate.

-

Activation of the Hydroxyl Group: Conversion of the alcohol to a suitable leaving group.

-

Introduction of the Amine Functionality: Nucleophilic substitution and subsequent generation of the primary amine.

This protocol offers a practical and efficient route to the target compound, with an emphasis on retaining the desired stereochemistry. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using DOT language diagrams.

Introduction

Chiral 3-aminopyrrolidine derivatives are crucial structural motifs found in a wide array of biologically active molecules and pharmaceuticals. The precise stereochemical orientation of the amine group is often critical for therapeutic efficacy. (3R)-1-methylpyrrolidin-3-amine, in particular, serves as a key intermediate in the synthesis of various drug candidates. The development of a robust and scalable synthetic route from an inexpensive chiral starting material is therefore of significant interest to the drug development community. L-malic acid presents an ideal starting point due to its natural abundance, low cost, and inherent chirality.

This document outlines a detailed synthetic pathway from L-malic acid to (3R)-1-methylpyrrolidin-3-amine, providing comprehensive experimental protocols and quantitative data for each step.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The process begins with the formation of a chiral succinimide intermediate from L-malic acid, which is then reduced to the corresponding pyrrolidinol. The hydroxyl group is subsequently converted to a primary amine with inversion of stereochemistry to yield the final product.